N'~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
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Overview
Description
N’-(2,4-dichlorobenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dichlorobenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate precursor.
Attachment of the Naphthylamino Group: This step involves the reaction of the triazole intermediate with 1-naphthylamine under controlled conditions.
Formation of the Benzylidene Hydrazide: The final step involves the condensation of the intermediate with 2,4-dichlorobenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dichlorobenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’-(2,4-dichlorobenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,4-dichlorobenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in cellular processes.
Pathways Involved: Inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N’-(2,4-dichlorobenzylidene)-2-({5-[(1-phenylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
- **N’-(2,4-dichlorobenzylidene)-2-({5-[(1-anthracenylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
Uniqueness
N’-(2,4-dichlorobenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C28H22Cl2N6OS |
---|---|
Molecular Weight |
561.5g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H22Cl2N6OS/c29-21-14-13-20(24(30)15-21)16-32-34-27(37)18-38-28-35-33-26(36(28)22-9-2-1-3-10-22)17-31-25-12-6-8-19-7-4-5-11-23(19)25/h1-16,31H,17-18H2,(H,34,37)/b32-16+ |
InChI Key |
AWQBUEPRFWPCNP-KPGMTVGESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl)CNC4=CC=CC5=CC=CC=C54 |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)CNC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)CNC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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